

Navigating the Physicochemical Landscape of 3-(Dimethylamino)-1,2-propanediol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Dimethylamino)-1,2-propanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **3-(Dimethylamino)-1,2-propanediol** (CAS RN: 623-57-4), a versatile chemical intermediate. While extensive quantitative solubility data in a range of solvents is not readily available in published literature, this document consolidates the existing information on its properties, offers guidance on its solubility characteristics, and provides detailed experimental protocols for its determination. This guide is intended to empower researchers and drug development professionals in their work with this compound.

Core Physicochemical Properties

3-(Dimethylamino)-1,2-propanediol is a substituted amino alcohol with a molecular formula of $C_5H_{13}NO_2$.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C5H13NO2	[1]
Molecular Weight	119.16 g/mol	[1][2]
CAS Number	623-57-4	[1]
Appearance	Liquid	[3]
Density	1.004 g/mL at 25 °C	[2]
Boiling Point	216-217 °C	
Refractive Index	n _{20/D} 1.4609	
Flash Point	105 °C (221 °F) - closed cup	

Solubility Profile

Precise quantitative solubility data for **3-(Dimethylamino)-1,2-propanediol** in a wide array of solvents is not extensively documented in scientific literature. However, based on its chemical structure, which includes polar hydroxyl groups and a tertiary amine, a degree of solubility in polar solvents is expected.

One safety data sheet describes the compound as "partly miscible" with water.[4] Another source, specifically for the (R)-enantiomer, states it is "partially miscible with water; does not mix well but sinks when added".[3] This suggests that while there is some interaction with water, it may not be fully miscible in all proportions.

Due to the lack of specific quantitative data, a qualitative solubility summary is provided below based on general principles of chemical interactions. Researchers are strongly encouraged to determine the solubility in their specific solvent systems experimentally.

Solvent Class	Predicted Qualitative Solubility	Rationale
Water	Partially Miscible	The presence of two hydroxyl groups and a tertiary amine allows for hydrogen bonding with water, but the aliphatic carbon backbone may limit full miscibility.
Alcohols (e.g., Methanol, Ethanol)	Likely Miscible	The compound shares structural similarities with alcohols, and the hydroxyl groups can participate in hydrogen bonding.
Ethers (e.g., Diethyl Ether, THF)	Moderately Soluble to Miscible	The polar nature of the ether oxygen can interact with the hydroxyl groups of the propanediol.
Ketones (e.g., Acetone)	Likely Soluble	Acetone is a polar aprotic solvent that can interact with the polar functional groups of the compound.
Aromatic Hydrocarbons (e.g., Toluene)	Sparingly Soluble to Insoluble	The non-polar nature of toluene makes it a poor solvent for the highly polar 3-(dimethylamino)-1,2-propanediol.
Aliphatic Hydrocarbons (e.g., Hexane)	Likely Insoluble	The significant difference in polarity between the compound and non-polar aliphatic hydrocarbons suggests very low solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **3-(Dimethylamino)-1,2-propanediol**. This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of **3-(Dimethylamino)-1,2-propanediol** in a specific solvent at a controlled temperature.

Materials:

- **3-(Dimethylamino)-1,2-propanediol**
- Selected solvent(s) of high purity
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or Gas Chromatography (GC) system.

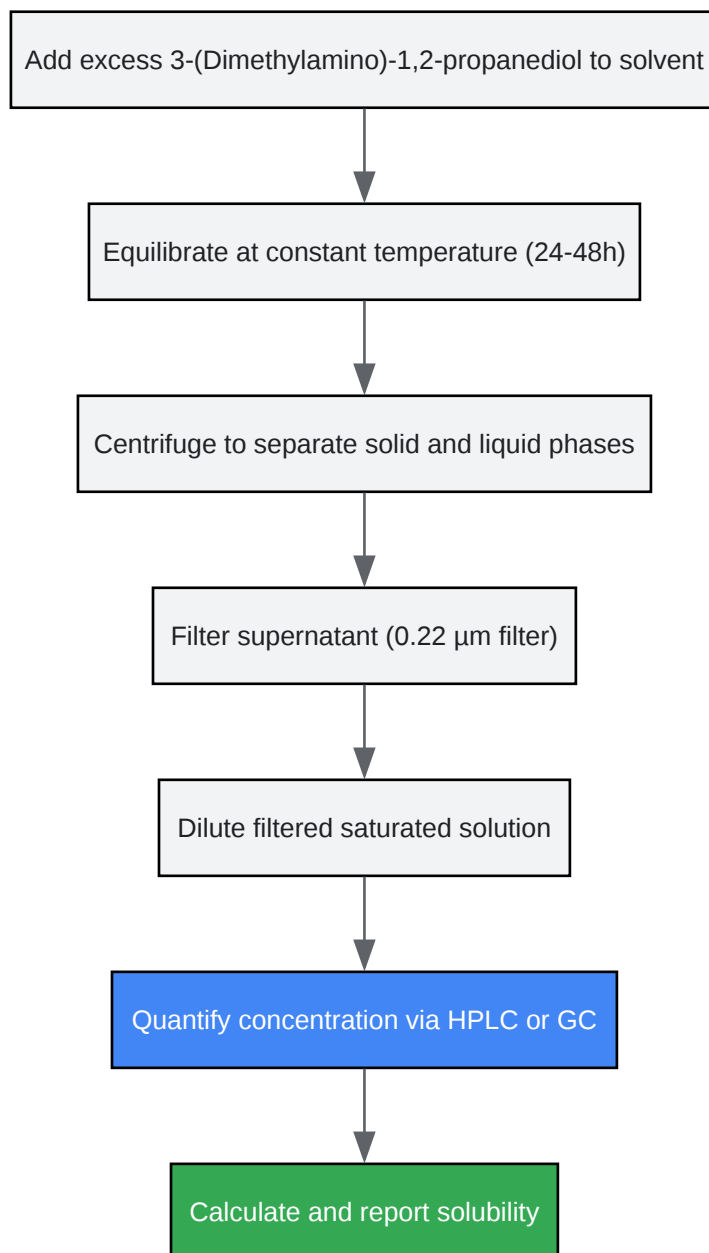
Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of **3-(Dimethylamino)-1,2-propanediol** to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
 - Prepare multiple replicate samples for each solvent.
- Equilibration:

- Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may need to be determined empirically.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solid.
 - To ensure complete removal of undissolved solids, centrifuge the samples at a moderate speed.
 - Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.
- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Quantify the concentration of **3-(Dimethylamino)-1,2-propanediol** in the diluted sample using a pre-validated HPLC or GC method.
 - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Data Calculation and Reporting:
 - Calculate the concentration of **3-(Dimethylamino)-1,2-propanediol** in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, and report the temperature at which the measurement was made.

Visualizations

Experimental Workflow for Solubility Determination

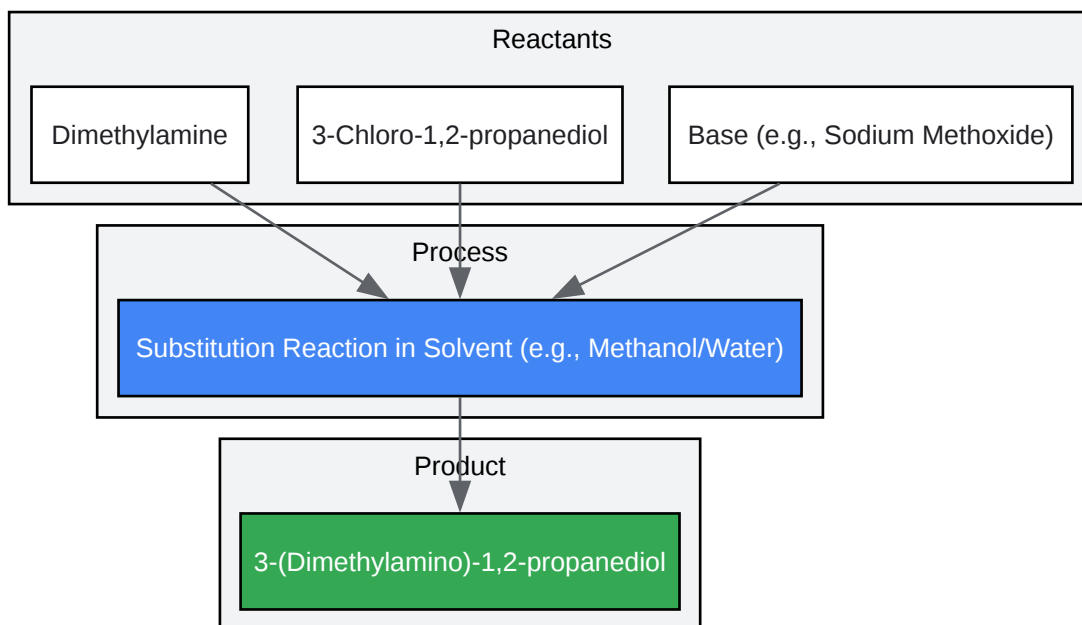


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Caption: Workflow for determining equilibrium solubility.

Representative Synthesis Pathway

The following diagram illustrates a common method for the synthesis of **3-(Dimethylamino)-1,2-propanediol**, as described in patent literature.[5]



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Caption: Synthesis of **3-(Dimethylamino)-1,2-propanediol**.

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